N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a di(furan-2-yl)ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide typically involves the following steps:
Formation of the di(furan-2-yl)ethyl intermediate: This can be achieved through the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.
Coupling with 3-(dimethylamino)benzoic acid: The di(furan-2-yl)ethyl intermediate is then coupled with 3-(dimethylamino)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving neurotransmitter systems.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with neurotransmitter receptors, while the furan rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-3-(dimethylamino)benzamide: Similar structure but with a single furan ring.
N-(2-thienylmethyl)-3-(dimethylamino)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide is unique due to the presence of two furan rings, which can enhance its electronic and steric properties
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide, a compound with potential pharmacological applications, has garnered attention in recent years due to its unique structure and biological properties. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2097873-40-8
- Molecular Weight : 324.4 g/mol
The compound features a benzamide core substituted with a dimethylamino group and two furan rings, which contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .
- Antiparasitic Activity : Studies have demonstrated that benzamide derivatives can be effective against protozoan parasites like Plasmodium falciparum and Toxoplasma gondii, suggesting potential applications in treating malaria and toxoplasmosis .
- Antiviral Properties : Emerging evidence points to the effectiveness of furan-containing compounds against viral targets, including SARS-CoV-2. The compound's structural features may enhance its binding affinity to viral proteases .
In Vitro Studies
A series of in vitro studies have assessed the biological activity of this compound:
Case Studies
- Anticancer Activity : A study evaluated the effects of similar benzamide derivatives on cancer cell lines. Compounds demonstrated significant cytotoxicity against various cancer types through HDAC inhibition, leading to apoptosis in treated cells.
- Antiparasitic Efficacy : Research highlighted the efficacy of related compounds against P. falciparum. The structure-activity relationship (SAR) analysis indicated that modifications at the furan moiety enhanced antiparasitic activity, providing insights for future drug development.
Structure-Activity Relationship (SAR)
The SAR analysis is critical for understanding how structural modifications influence biological activity:
- Furan Substituents : The presence of furan rings is essential for maintaining biological activity.
- Dimethylamino Group : This group enhances solubility and bioavailability, crucial for therapeutic efficacy.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Transitioning from in vitro studies to animal models to evaluate pharmacokinetics and therapeutic outcomes.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could unveil novel therapeutic targets.
- Combination Therapies : Exploring the synergistic effects when combined with other antimalarial or anticancer agents could enhance therapeutic efficacy.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21(2)15-7-3-6-14(12-15)19(22)20-13-16(17-8-4-10-23-17)18-9-5-11-24-18/h3-12,16H,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWDAQXSKDPGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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